Product packaging for 2-(piperidin-2-yl)acetonitrile(Cat. No.:CAS No. 85561-54-2)

2-(piperidin-2-yl)acetonitrile

Cat. No.: B1282229
CAS No.: 85561-54-2
M. Wt: 124.18 g/mol
InChI Key: NFZNSNZSCQCOCU-UHFFFAOYSA-N
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Description

The Role of Piperidine-Containing Scaffolds in Chemical Synthesis

The development of synthetic methodologies to create substituted piperidines is a significant area of research in organic chemistry. mdpi.com These methods range from the hydrogenation of pyridine (B92270) precursors to complex multi-component reactions and cyclization strategies. nih.gov The ability to introduce various substituents onto the piperidine (B6355638) ring allows chemists to fine-tune the properties of the resulting molecules for specific applications, particularly in the design of novel therapeutic agents. core.ac.ukmdpi.com

Unique Structural Attributes of 2-(piperidin-2-yl)acetonitrile: Chirality and Functional Group Interplay

The structure of this compound is distinguished by two key features: its inherent chirality and the juxtaposition of two reactive functional groups. The carbon atom at the 2-position of the piperidine ring, to which the cyanomethyl group is attached, is a stereocenter. This means the compound can exist as a pair of enantiomers, (R)-2-(piperidin-2-yl)acetonitrile and (S)-2-(piperidin-2-yl)acetonitrile.

The chirality of piperidine-containing molecules is often a critical determinant of their biological activity. nih.govsmolecule.com Different enantiomers can exhibit vastly different interactions with chiral biological macromolecules like enzymes and receptors, leading to variations in efficacy and safety profiles. Consequently, the stereoselective synthesis or resolution of chiral piperidines is a major focus in medicinal chemistry. nih.govsmolecule.com

Aims and Scope of the Comprehensive Research Outline on this compound

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical synthesis, structural properties, and its role as a building block in organic and medicinal chemistry. The scope is strictly limited to the presentation of scientifically established facts and research findings directly pertaining to this specific molecule. The subsequent sections will delve into the known synthetic routes and the unique chemical characteristics that make this compound a subject of interest for further research and development.

While detailed, peer-reviewed research dedicated solely to the synthesis and characterization of this compound is limited in the public domain, its availability from commercial suppliers points to its utility as a building block in synthetic chemistry. The data that is available is typically found in chemical supplier catalogs.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 85561-54-2 nih.gov110962-11-3 nih.gov
Molecular Formula C₇H₁₂N₂C₇H₁₃ClN₂
Molecular Weight 124.18 g/mol nih.gov160.64 g/mol

Data sourced from publicly available chemical catalogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B1282229 2-(piperidin-2-yl)acetonitrile CAS No. 85561-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZNSNZSCQCOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518126
Record name (Piperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85561-54-2
Record name (Piperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Piperidin 2 Yl Acetonitrile and Its Derivatives

Strategies for the Construction of the 2-(piperidin-2-yl)acetonitrile Core

The assembly of the fundamental this compound structure can be achieved through several strategic pathways, each offering unique advantages in terms of efficiency and precursor accessibility.

Direct Cyanomethylation of Piperidine-2-carboxaldehyde Precursors

A direct and logical approach to this compound involves the one-carbon homologation of a piperidine-2-carboxaldehyde precursor through cyanomethylation. The Strecker synthesis, a classic method for producing α-amino nitriles from aldehydes, provides a foundational framework for this transformation. masterorganicchemistry.comorganic-chemistry.orgnih.gov

The reaction proceeds via the initial condensation of N-protected piperidine-2-carboxaldehyde with ammonia (B1221849) or a primary amine to form an intermediate imine. Subsequent nucleophilic addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to the imine furnishes the α-amino nitrile. masterorganicchemistry.comorganic-chemistry.org A modified Strecker protocol has been successfully applied to cyclic imines (3,4,5,6-tetrahydropyridines) to generate various substituted piperidine-2-carbonitriles, which are direct analogues of the target structure. rsc.org This demonstrates the viability of the Strecker reaction on the piperidine (B6355638) core. rsc.org The final step would involve the hydrolysis of the resulting α-aminonitrile, if an amino acid is the desired product, or its use as the target nitrile.

A related strategy involves the formation of a cyanohydrin by the addition of hydrogen cyanide (HCN) across the carbonyl group of the aldehyde. libretexts.org The resulting hydroxyl group can then be converted to a leaving group and displaced, or reduced to yield the final cyanomethyl structure, although this is a less direct route than the Strecker synthesis.

Ring-Closing Reactions Incorporating the Acetonitrile (B52724) Moiety

Intramolecular cyclization reactions offer a powerful method for constructing the piperidine ring, where the cyanomethyl group is tethered to the acyclic precursor prior to ring formation. This strategy ensures the correct placement of the acetonitrile side chain.

A notable example is the enantioselective δ C-H cyanation of acyclic amines. nih.gov In this approach, a chiral copper catalyst facilitates a radical-mediated hydrogen atom transfer (HAT) to selectively introduce a cyano group at the δ-position of an amine. The resulting δ-aminonitrile can then be cyclized to form the desired chiral piperidine. nih.gov This method represents an innovative (5+1) synthetic disconnection, building the ring from a linear chain that already contains the nitrile functionality. nih.gov

Other intramolecular cyclization strategies include:

Reductive Hydroamination: An appropriately designed amino-alkyne containing a nitrile group can undergo an acid-mediated cyclization cascade to form the piperidine ring. mdpi.com

Ring-Closing Metathesis (RCM): An acyclic diene precursor bearing a cyanomethyl group can be cyclized using Grubbs' or other ruthenium catalysts to form a dehydropiperidine, which is subsequently reduced to the saturated piperidine ring. whiterose.ac.ukorganic-chemistry.org This is a highly versatile and functional-group-tolerant method. organic-chemistry.org

Aza-Prins Cyclization: The cyclization of a homoallylic amine with an aldehyde can be adapted, where the starting amine contains the cyanomethyl substituent, to build the piperidine core. usm.edu

A specific example demonstrating the principle involves the intramolecular cyclization of an N-benzyloxy carbamate (B1207046) bearing a nitrile, which yields a piperidin-2-one derivative, showcasing the feasibility of cyclizing nitrile-containing substrates. nih.gov

Multicomponent Reactions (MCRs) for Piperidine-Acetonitrile Assembly

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, provide a highly efficient and atom-economical route to complex molecules like this compound. nih.govresearchgate.net

The Strecker reaction itself can be viewed as a three-component reaction between an aldehyde, an amine, and a cyanide source, making it a direct MCR approach for this synthesis. nih.gov Modern variations have been developed using catalysts like indium powder in water, enhancing the reaction's scope and environmental friendliness. nih.gov

More advanced MCRs have been developed to construct substituted piperidine rings. For instance, a copper-catalyzed MCR of an allene, an alkene, and trimethylsilyl cyanide (TMSCN) has been reported to produce poly-substituted tetrahydropyridines. rsc.org This method directly incorporates the cyano group from a reagent into the newly formed heterocyclic ring. rsc.org

Furthermore, cascade reactions that begin with a component containing an activated acetonitrile group are highly effective. A one-pot sequence involving a Knoevenagel condensation of an aldehyde with (phenylsulfonyl)acetonitrile, followed by an asymmetric epoxidation and a domino ring-opening cyclization, has been used to generate chiral piperazin-2-ones and morpholin-2-ones. acs.org This strategy could be adapted for the synthesis of piperidine derivatives, illustrating how an acetonitrile-containing building block can be integrated into a complex heterocyclic scaffold in a single, efficient operation. acs.org

Stereoselective Synthesis of Enantiopure this compound

Given the importance of chirality in bioactive molecules, developing synthetic routes to enantiomerically pure this compound is a critical objective.

Asymmetric Catalytic Approaches for C2-Chirality Induction

Asymmetric catalysis offers the most elegant and efficient means of establishing the C2 stereocenter. Several powerful methods have emerged:

Enantioselective C-H Cyanation: As previously mentioned, the copper-catalyzed enantioselective δ C-H cyanation of an acyclic amine directly produces a chiral δ-aminonitrile. nih.gov Subsequent cyclization furnishes the enantioenriched piperidine, making this a highly effective strategy for controlling the C2 stereocenter. nih.gov The chirality is introduced during the C-C bond formation by a chiral copper catalyst that intercepts an N-centered radical. nih.gov

Organocatalytic Cyclizations: Chiral organocatalysts, such as squaramides or proline derivatives, can effectively catalyze intramolecular aza-Michael additions to form chiral piperidines. researchgate.net In this approach, a carbamate serves as the Michael donor, adding into an enone Michael acceptor within the same molecule. This has been successfully used to synthesize precursors with a high degree of enantioselectivity. A closely related structure, (S)-Methyl 2-(1-(phenylsulfonyl)piperidin-2-yl)acetate, was synthesized with high enantiomeric excess using a squaramide catalyst, demonstrating the power of this approach for C2-substituted piperidines. nottingham.ac.uk

Sequential Cycloaddition and Cyanation: An organocatalyzed formal aza-[3+3] cycloaddition reaction can be used to construct a highly functionalized piperidine ring. This can be followed by a Strecker-type cyanation to introduce the nitrile group, establishing multiple stereocenters with high control. semanticscholar.org This sequential, one-pot approach allows for the rapid assembly of complex and optically active piperidine derivatives. semanticscholar.org

Table 1: Comparison of Asymmetric Catalytic Approaches
MethodKey ReactionCatalyst TypeStage of CyanationKey AdvantagesReference
Enantioselective C-H Functionalizationδ C-H Cyanation / CyclizationChiral Copper ComplexBefore Ring FormationDirect functionalization of simple amines; high enantioselectivity. nih.gov
Organocatalytic Aza-Michael AdditionIntramolecular Conjugate AdditionChiral Squaramide or AmineIncorporated in PrecursorMetal-free; high yields and enantioselectivity for substituted piperidines. researchgate.netnottingham.ac.uk
Sequential Cycloaddition/CyanationAza [3+3] Cycloaddition / Strecker ReactionChiral Amine OrganocatalystAfter Ring FormationBuilds complex, polysubstituted piperidines with excellent stereocontrol. semanticscholar.org

Chiral Pool Synthesis from Natural or Accessible Precursors

The chiral pool provides access to enantiomerically pure starting materials derived from nature, which can be converted into the target molecule. unimi.itnih.gov For this compound, the amino acid L-lysine is an ideal starting point. gla.ac.ukmdpi.com

L-lysine can be enzymatically or chemically converted to (S)-pipecolic acid (piperidine-2-carboxylic acid), a key chiral intermediate. nih.govmdpi.com The synthesis then focuses on the conversion of the carboxylic acid group at the C2 position into a cyanomethyl group. A standard, multi-step sequence for this transformation would be:

Reduction: The carboxylic acid of N-protected pipecolic acid is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Activation: The resulting alcohol is converted into a good leaving group, typically by tosylation (using tosyl chloride) or mesylation (using mesyl chloride) to form a tosylate or mesylate ester.

Nucleophilic Substitution: The activated leaving group is displaced by a cyanide salt (e.g., sodium cyanide, NaCN) in an Sₙ2 reaction to form the target cyanomethyl group.

Deprotection: The nitrogen protecting group is removed to yield the final enantiopure this compound.

This chiral pool approach leverages the inherent stereochemistry of a natural amino acid to ensure the enantiopurity of the final product, providing a reliable, albeit often longer, alternative to asymmetric catalysis. google.comresearchgate.net

Diastereoselective Routes Utilizing Chiral Auxiliaries

The introduction of a stereocenter at the C2 position of the piperidine ring adjacent to a cyanomethyl group is a significant synthetic challenge. Diastereoselective strategies, which rely on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a bond-forming reaction, are a powerful solution. These methods typically involve the formation of a diastereomeric intermediate, followed by the crucial bond-forming step and subsequent removal of the auxiliary.

One of the most effective and widely adopted strategies involves the use of sulfinimines , particularly those derived from tert-butanesulfinamide, as chiral directing groups. organic-chemistry.orgacs.orggumed.edu.plusm.edu This method, pioneered by Ellman, leverages the predictable stereochemical control exerted by the sulfinyl group. The synthesis would commence with the condensation of a suitable δ-functionalized aldehyde with an enantiopure tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The subsequent addition of a cyanomethyl nucleophile, such as that generated from a metalated acetonitrile, would proceed with high diastereoselectivity. The stereochemical outcome is dictated by the approach of the nucleophile to the less sterically hindered face of the imine, as directed by the bulky tert-butyl group of the chiral auxiliary. The final step involves the cleavage of the sulfinyl group under mild acidic conditions to afford the desired chiral this compound.

Another powerful approach utilizes chiral oxazolidinones as auxiliaries, a methodology extensively developed by Evans. york.ac.uk In this scenario, the chiral auxiliary is acylated to form an N-acyloxazolidinone. Deprotonation with a suitable base generates a chiral enolate, which can then undergo a diastereoselective alkylation with a haloacetonitrile (e.g., bromoacetonitrile). The rigid, chelated transition state of the enolate, dictated by the stereochemistry of the oxazolidinone, effectively shields one face of the enolate, leading to a highly stereocontrolled introduction of the cyanomethyl group. Subsequent removal of the chiral auxiliary, typically through hydrolysis or reduction, yields the enantiomerically enriched product.

Carbohydrate-based auxiliaries have also been employed in the asymmetric synthesis of piperidine derivatives. ru.nl These auxiliaries, derived from readily available and inexpensive sugars, can be used to form chiral imines or enamines. The numerous stereocenters on the carbohydrate scaffold provide a well-defined chiral environment, influencing the facial selectivity of nucleophilic additions or alkylations. While potentially offering a greener alternative, the protection and deprotection steps required for these auxiliaries can sometimes be more complex.

A related strategy employs chiral oxazolopiperidine systems. acs.org These bicyclic structures can be synthesized from chiral amino alcohols and can be functionalized at the 2-position of the piperidine ring. The introduction of a cyano group can be achieved through various transformations, with the existing stereocenters of the oxazolidine (B1195125) ring directing the stereochemical outcome.

The diastereoselectivity of these reactions is often high, with diastereomeric ratios (d.r.) frequently exceeding 90:10. acs.org The choice of chiral auxiliary, reaction conditions (temperature, solvent, nature of the base or nucleophile), and the specific substrate all play a crucial role in maximizing the stereochemical control.

Flow Chemistry and Green Synthesis Considerations for this compound Production

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. Flow chemistry and green synthesis principles are at the forefront of this movement, offering significant advantages for the production of this compound, particularly on a larger scale.

The integration of flow chemistry with green synthesis principles represents a powerful paradigm for the future of pharmaceutical manufacturing. A continuous-flow process for the synthesis of this compound could be designed to use catalytic reagents, minimize solvent use, and allow for the recycling of auxiliaries or catalysts, leading to a highly efficient, cost-effective, and environmentally responsible production method.

Isolation and Purification Techniques for Research-Scale Synthesis of this compound

The successful synthesis of this compound on a research scale is critically dependent on effective isolation and purification techniques to obtain the compound in high purity and, crucially, to separate the desired diastereomer or enantiomer.

Following the completion of the reaction, the initial workup typically involves quenching the reaction mixture, followed by an extraction to separate the product from inorganic salts and other water-soluble impurities. The choice of extraction solvent is important and is guided by the polarity and solubility of the target compound.

Column chromatography is the most common method for the purification of the crude product and for the separation of diastereomers. nih.gov Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). nih.gov The polarity of the eluent is carefully optimized to achieve good separation between the desired product and any remaining starting materials, byproducts, or the undesired diastereomer. Thin-layer chromatography (TLC) is used to monitor the progress of the purification.

For chiral compounds, the separation of enantiomers often requires more specialized techniques. If a diastereoselective synthesis was employed, the resulting diastereomers can often be separated by standard column chromatography. Once the chiral auxiliary is removed, the enantiomeric purity of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Recrystallization is a powerful purification technique, particularly for solid compounds, and can be used to enhance both chemical and enantiomeric purity. google.comnih.govgoogle.com This method relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. For basic compounds like piperidines, it is often advantageous to form a salt, such as a hydrochloride or tartrate salt, which may have better crystalline properties than the free base. nih.govgoogle.com The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and may require screening of several options to find one that provides good recovery and high purity. For instance, mixtures of acetonitrile and methanol (B129727) have been used for the recrystallization of piperidine derivatives. google.com

In some cases, a slurry technique can be employed for purification. google.com This involves suspending the crude solid product in a solvent in which it is only sparingly soluble. The impurities may dissolve in the solvent, while the desired product remains as a solid and can be collected by filtration. This method is often less efficient than recrystallization but can be a useful and simple way to improve the purity of the product.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Piperidin 2 Yl Acetonitrile

Reactions Involving the Nitrile (–CN) Functional Group of 2-(piperidin-2-yl)acetonitrile

The nitrile group in this compound is a key site for chemical modification. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the nitrogen atom can participate in cycloaddition reactions. The proximity of the piperidine (B6355638) ring can also influence the reactivity of the nitrile group through intramolecular interactions.

Nucleophilic Additions to the Nitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and thus a target for nucleophilic attack. This fundamental reactivity allows for the formation of a variety of adducts. For instance, in the presence of a zinc(II) catalyst, secondary cyclic amines like piperidine can react with acetonitrile (B52724) to form amidines. This reaction proceeds via nucleophilic addition of the amine to the nitrile. While not specifically detailing this compound, this highlights a potential intramolecular or intermolecular reaction pathway. rsc.org

Furthermore, the addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group is a common method for the synthesis of ketones. This reaction would proceed through an imine intermediate, which is subsequently hydrolyzed to the corresponding ketone.

Hydrolysis and Amidation Pathways

The nitrile group can undergo hydrolysis to form either an amide or a carboxylic acid, depending on the reaction conditions. This transformation is a fundamental process in organic chemistry. The hydrolysis can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water to form an imidic acid intermediate that tautomerizes to the corresponding amide. google.com Further hydrolysis of the amide leads to the carboxylic acid. In a specific example, α-phenyl-α-pyridyl-(2)-acetonitrile is hydrated in the presence of acid to yield α-phenyl-α-pyridyl-(2)-acetamide. google.com

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to yield the amide. Prolonged reaction times or harsher conditions will lead to the formation of the carboxylate salt.

ProductReagents and ConditionsReference
2-(piperidin-2-yl)acetamide (B2584988)Dilute acid (e.g., HCl) or base (e.g., NaOH), heat google.com
2-(piperidin-2-yl)acetic acidStrong acid (e.g., H2SO4) or base (e.g., NaOH), prolonged heating researchgate.net

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, providing a route to valuable diamine structures. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LAH). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the corresponding amine after an aqueous workup. This method is effective for the reduction of a wide range of nitriles to their corresponding primary amines. researchgate.netyoutube.comdavuniversity.org

ProductReagents and ConditionsReference
2-(piperidin-2-yl)ethanamine1. Lithium Aluminum Hydride (LiAlH4) in a dry ether solvent (e.g., THF, diethyl ether) 2. Aqueous workup researchgate.netyoutube.comdavuniversity.org

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful tool for the synthesis of this important class of heterocycles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry. The reaction is typically carried out by heating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt to activate the nitrile group. The formation of the aromatic tetrazole ring provides the thermodynamic driving force for this transformation. The reaction between a nitrile and an azide to form a tetrazole is a well-established cycloaddition. beilstein-journals.orgurfu.ru

Reactivity at the Piperidine Nitrogen Atom in this compound

The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo reactions with various electrophiles. These reactions allow for the modification of the piperidine moiety, which can be crucial for tuning the physicochemical properties of the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring in this compound can be readily alkylated or acylated using standard synthetic methodologies.

N-Alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used for this purpose include potassium carbonate or triethylamine (B128534). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netresearchgate.net The use of a copper metallaphotoredox approach has also been reported as a general method for N-alkylation with a broad range of alkyl bromides. princeton.edu

N-Acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction is also typically performed in the presence of a base, like triethylamine or pyridine (B92270), to scavenge the acid byproduct. N-acylation is a common strategy for the protection of amine groups during multi-step syntheses. derpharmachemica.com

Reaction TypeReagents and ConditionsProduct ClassReference
N-AlkylationAlkyl halide (R-X, where X = Cl, Br, I), Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN)N-Alkyl-2-(piperidin-2-yl)acetonitrile researchgate.netresearchgate.netgoogle.com
N-AcylationAcyl chloride (R-COCl) or Acid anhydride ((RCO)2O), Base (e.g., Et3N, Pyridine), Solvent (e.g., CH2Cl2)N-Acyl-2-(piperidin-2-yl)acetonitrile derpharmachemica.comsemanticscholar.org

Amidation and Sulfonamidation Reactions

The secondary amine within the piperidine ring of this compound is expected to undergo nucleophilic attack on acylating and sulfonylating agents. These reactions would lead to the formation of N-substituted amide and sulfonamide derivatives, respectively.

Amidation: The reaction of this compound with an acyl chloride or carboxylic anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, would yield the corresponding N-acyl-2-(piperidin-2-yl)acetonitrile. The base serves to neutralize the hydrochloric acid or carboxylic acid byproduct. Alternatively, standard peptide coupling conditions, employing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a carboxylic acid, could also facilitate amide bond formation.

Sulfonamidation: Similarly, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base would furnish the N-sulfonylated derivative. These reactions are typically robust and high-yielding for secondary amines.

A summary of expected reactants and products is presented in Table 1.

Starting MaterialReagentProduct Class
This compoundAcyl Chloride (R-COCl)N-Acyl Piperidine
This compoundCarboxylic Anhydride ((RCO)₂O)N-Acyl Piperidine
This compoundSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl Piperidine

Complexation with Metal Centers and Ligand Chemistry

The this compound molecule possesses two potential coordination sites for metal ions: the nitrogen atom of the piperidine ring and the nitrogen atom of the nitrile group. This allows it to act as a potential bidentate or monodentate ligand in coordination chemistry. In the presence of a Lewis acidic metal center, such as zinc(II), secondary amines like piperidine are known to react with acetonitrile to form amidine ligands in situ, which then coordinate to the metal. researchgate.netrsc.orgresearchgate.netrsc.org This transformation involves the nucleophilic addition of the piperidine nitrogen to the metal-activated nitrile carbon. It is plausible that this compound could undergo an analogous intramolecular or intermolecular reaction, although such reactivity has not been specifically documented for this compound.

Alpha-Carbon Reactivity and Carbanion Chemistry of this compound

The methylene (B1212753) group (α-carbon) situated between the piperidine ring and the electron-withdrawing nitrile group is acidic. Treatment with a suitable base can deprotonate this carbon to form a resonance-stabilized carbanion. This nucleophilic intermediate is a key precursor for various carbon-carbon bond-forming reactions.

Alkylation and Acylation of the α-Carbon

The generation of the α-carbanion using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) would enable subsequent reaction with electrophiles.

Alkylation: Introduction of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to a solution of the carbanion would result in an SN2 reaction, affording the α-alkylated derivative.

Acylation: Reaction of the carbanion with an acylating agent, such as an acyl chloride or an ester, would yield an α-acylacetonitrile derivative.

Condensation and Michael Addition Reactions

The nucleophilic α-carbanion is also expected to participate in condensation and conjugate addition reactions.

Condensation Reactions: The carbanion can act as a nucleophile in aldol-type or Knoevenagel condensations with aldehydes and ketones. This would initially form a β-hydroxy nitrile, which may subsequently dehydrate to yield an α,β-unsaturated nitrile.

Michael Addition: The carbanion can undergo a Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds, such as enones or enoates, to form a new carbon-carbon bond at the β-position of the acceptor.

Table 2 outlines the potential transformations involving the α-carbon.

Reaction TypeElectrophileProduct Structure
AlkylationAlkyl Halide (R-X)Piperidin-2-yl-(R)acetonitrile
AcylationAcyl Chloride (R-COCl)2-(Piperidin-2-yl)-3-oxo-alkane nitrile
CondensationAldehyde (R-CHO)2-(Piperidin-2-yl)-3-hydroxy-alkane nitrile
Michael Additionα,β-Unsaturated Ketone4-Acyl-2-(piperidin-2-yl)-alkane nitrile

Palladium-Catalyzed C-CN Bond Cleavage and Cyanation Applications of this compound

The use of organic nitriles as cyanide sources in palladium-catalyzed cross-coupling reactions is an area of active research, providing an alternative to highly toxic cyanide salts. Acetonitrile and related compounds can serve as effective cyanating agents for aryl halides and triflates.

Mechanistic Investigations of Cyanide Release and Transfer

While no studies have specifically investigated this compound for this purpose, the general mechanism for C-CN bond cleavage in nitriles like acetonitrile in palladium-catalyzed reactions involves several key steps. The process is believed to initiate with the coordination of the nitrile to the palladium center. Subsequent oxidative addition of an aryl halide to the Pd(0) catalyst forms an arylpalladium(II) complex. The crucial C-CN bond cleavage is thought to occur from this intermediate, potentially involving α-C-H activation or other pathways, leading to the transfer of the cyanide group to the aryl moiety. Reductive elimination then releases the aryl nitrile product and regenerates the Pd(0) catalyst. The specific role of the piperidine substituent in this compound on the efficiency and mechanism of such a process remains an unexamined area of research.

Substrate Scope and Limitations in Arylation and Heteroarylation Reactions

The N-arylation and N-heteroarylation of this compound are pivotal transformations for introducing aromatic and heteroaromatic moieties onto the piperidine nitrogen. These reactions are predominantly achieved through palladium-catalyzed cross-coupling methods, most notably the Buchwald-Hartwig amination. researchgate.netnih.gov This reaction class is renowned for its broad functional group tolerance and wide applicability in forming C-N bonds. researchgate.net The substrate scope and limitations of these reactions with respect to this compound are dictated by the electronic and steric properties of both the aryl/heteroaryl coupling partner and the piperidine substrate itself.

Arylating Agents:

The Buchwald-Hartwig amination is compatible with a diverse range of aryl halides (iodides, bromides, chlorides) and sulfonates (triflates, tosylates). nih.gov

Electron-Rich Aryl Halides: Aryl halides bearing electron-donating groups (e.g., methoxy, methyl, alkyl groups) are generally excellent substrates for this transformation. The reaction proceeds efficiently, often providing high yields of the N-arylated product. For instance, the coupling of piperidine with 4-bromoanisole (B123540) is known to proceed with high efficiency.

Electron-Poor Aryl Halides: Aryl halides with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) are also highly reactive and typically couple effectively. The electron-deficient nature of the aromatic ring facilitates the oxidative addition step in the catalytic cycle.

Sterically Hindered Aryl Halides: The reaction tolerates a degree of steric hindrance on the aryl partner. Ortho-substituted aryl halides, such as 2-chlorotoluene, can be successfully coupled with cyclic amines like morpholine, suggesting that similar reactivity can be expected with this compound, although potentially requiring optimized catalyst systems or longer reaction times to overcome steric clash.

Heteroarylating Agents:

The scope extends to a wide array of heteroaryl halides, which are crucial for synthesizing compounds with pharmaceutical relevance.

Six-Membered Heterocycles: Pyridyl, pyrimidinyl, and pyrazinyl halides are common substrates. The nitrogen atoms within these rings can sometimes coordinate to the palladium catalyst, potentially impeding catalysis. However, the use of specialized phosphine (B1218219) ligands, such as RuPhos, has been shown to effectively promote the coupling of various N-heterocyclic chlorides with piperazine (B1678402) in high yields. nih.gov

Five-Membered Heterocycles: Thiophenyl, furanyl, and pyrrolyl halides are generally effective coupling partners. However, some five-membered heterocycles, like 2-chlorooxazole, have been observed to exhibit sluggish reactivity in couplings with piperazines, indicating a potential limitation. nih.gov

Fused Heterocycles: More complex systems, such as quinolinyl and benzothiazolyl halides, are also viable substrates, enabling the synthesis of structurally diverse molecules. nih.gov

Limitations:

Despite the broad scope of the Buchwald-Hartwig amination, several limitations exist, particularly concerning the specific structure of this compound.

Steric Hindrance: The primary limitation arises from the substituent at the C2 position of the piperidine ring. The cyanomethyl group (-CH₂CN) introduces steric bulk adjacent to the reacting nitrogen atom. This hindrance can impede the approach of the bulky palladium catalyst complex and the aryl/heteroaryl halide, potentially leading to lower reaction rates and yields compared to unsubstituted piperidine. This effect is more pronounced with sterically demanding ortho-substituted aryl halides.

Electronic Effects: The cyano group is electron-withdrawing. While this effect is transmitted through two sigma bonds, it may slightly reduce the nucleophilicity of the piperidine nitrogen compared to alkyl-substituted or unsubstituted piperidines. This reduced nucleophilicity could necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of more active catalyst systems.

Catalyst Inhibition: As with many nitrogen-containing substrates, the piperidine nitrogen itself or the nitrogen atom of the cyanomethyl group could potentially coordinate to the palladium center, leading to catalyst deactivation. Furthermore, certain heteroaryl substrates with accessible nitrogen lone pairs (e.g., some pyridyl or imidazolyl halides) can act as ligands, competing with the phosphine ligand and inhibiting the catalytic cycle.

Functional Group Incompatibility: While generally tolerant, the reaction can be sensitive to certain functional groups. For example, substrates containing acidic protons may require the use of stronger or additional equivalents of base. Moreover, some functional groups can react with the strong bases (e.g., sodium tert-butoxide) typically employed.

The following table summarizes the expected scope for the N-arylation of a 2-substituted piperidine like this compound, based on established results for similar cyclic amines.

Aryl/Heteroaryl HalideSubstituent TypeExpected Reactivity/YieldPotential Challenges
4-BromotolueneElectron-Donating (p-Me)HighMinimal
4-ChlorobenzonitrileElectron-Withdrawing (p-CN)HighMinimal
2-BromoanisoleSterically Hindered (o-OMe)Moderate to HighSteric hindrance may require optimized ligands or longer reaction times.
1-Bromo-3,5-dimethylbenzeneSterically Hindered (di-m-Me)HighMinimal, as hindrance is not ortho to the reaction site.
2-Chloropyridine6-Membered HeterocycleHighPotential for catalyst inhibition by pyridine nitrogen.
5-Bromo-2-methoxypyrimidine6-Membered Heterocycle (Electron-Rich)HighPotential for catalyst inhibition.
2-Bromothiophene5-Membered HeterocycleHighMinimal
2-ChloroquinolineFused HeterocycleHighPotential for catalyst inhibition.

Derivatization Strategies and Analogue Development Based on 2 Piperidin 2 Yl Acetonitrile

Modifications on the Piperidine (B6355638) Ring of 2-(piperidin-2-yl)acetonitrile

Alterations to the piperidine ring can significantly influence the pharmacological profile of analogues by modifying their size, conformation, and substitution pattern, which in turn affects their interaction with biological targets.

The introduction of substituents onto the piperidine ring is a primary strategy for creating analogues of this compound. Diverse synthetic methods allow for the regioselective placement of various functional groups at different positions of the ring.

A concise and high-yielding double aza-Michael reaction represents an atom-efficient method for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govacs.org These piperidones can then be further elaborated to introduce the acetonitrile (B52724) side chain. This approach allows for the stereochemically controlled introduction of substituents at the C-2 position of the piperidine ring, which is crucial for exploring SAR. nih.govacs.org For instance, reacting divinyl ketones with benzylamine (B48309) in acetonitrile can yield 2-phenyl-substituted piperidones. nih.gov The synthesis of 2,5- and 2,6-disubstituted piperidines is also of significant interest for inhibiting γ-aminobutyric acid (GABA) uptake. whiterose.ac.uk Hydrogenation of 2-substituted-5-methylene piperidines has been shown to produce separable diastereoisomeric 5-methyl-2-substituted piperidines. whiterose.ac.uk

Palladium-catalyzed reactions have also been developed for the synthesis of substituted piperidines. One such method involves the formal [4+2] oxidative annulation of alkyl amides and dienes, which proceeds through the activation of a C(sp³)–H bond. mdpi.com Furthermore, various catalytic systems, including rhodium and nickel silicide, have been optimized for the hydrogenation of substituted pyridines to yield the corresponding substituted piperidines, often with high diastereoselectivity. nih.gov

Substitution Strategy Methodology Reactants Resulting Structure Example Reference(s)
2-SubstitutionDouble Aza-Michael ReactionDivinyl ketone, Benzylamine1-Benzyl-2-phenylpiperidin-4-one nih.govacs.org
2,5-DisubstitutionHydrogenation of Methylene (B1212753) Piperidines2-Substituted-5-methylene piperidine, H₂2,5-Disubstituted Piperidine whiterose.ac.uk
General SubstitutionCatalytic Hydrogenation of PyridinesSubstituted Pyridine (B92270), H₂, Ru or Ni CatalystMulti-substituted Piperidine nih.gov
C-H ActivationPalladium-Catalyzed [4+2] AnnulationAlkyl amide, Diene, Pd CatalystSubstituted Piperidine mdpi.com

Modifying the size of the heterocyclic ring from a six-membered piperidine to a seven-membered azepane (ring expansion) or a five-membered pyrrolidine (B122466) (ring contraction) can alter the spatial orientation of the substituents and impact biological activity. mdpi.com

Ring expansion of piperidine derivatives can be achieved through various methods. One common strategy involves the Tiffeneau-Demjanov rearrangement, which utilizes a diazotization reaction of an exocyclic aminomethyl group. wikipedia.org Another approach is the DAST-induced ring expansion of 2-hydroxymethylpiperidines, which proceeds through a bicyclic aziridinium (B1262131) ion intermediate to form 3-fluoroazepanes. researchgate.net This method is often highly stereoselective. researchgate.net The Beckmann rearrangement of oximes derived from piperidones also serves as a classic method for ring expansion to generate lactams, which can be subsequently reduced. mdpi.com

Ring contraction methodologies can also be employed. The Favorskii rearrangement of α-halo piperidones can lead to the formation of pyrrolidine-2-carboxylic acid derivatives. wikipedia.org Cationic rearrangement reactions, often proceeding through a pinacol-type mechanism, can also induce ring contraction by the migration of an endocyclic bond to an adjacent carbocation center. wikipedia.org

Functional Group Transformations and Elaboration of the Acetonitrile Side Chain

The acetonitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, including ketones, aldehydes, esters, amides, and carboxylic acids, thereby enabling extensive analogue development.

The nitrile moiety of this compound can be transformed into various carbonyl-containing groups. The conversion to a ketone can be accomplished through reaction with a Grignard or organolithium reagent, followed by acidic hydrolysis of the intermediate imine. The hydrolysis of esters, which can be formed from the corresponding carboxylic acid, has also been studied as a route to ketones over specific catalysts. pjoes.com

The synthesis of aldehydes from the nitrile can be achieved via reduction. For example, the use of diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an imine, which is then hydrolyzed to the corresponding aldehyde upon aqueous workup. mdpi.com

The formation of esters typically proceeds via the corresponding carboxylic acid. The nitrile is first hydrolyzed to 2-(piperidin-2-yl)acetic acid, which is then subjected to Fischer esterification with an alcohol under acidic conditions. acs.org

The conversion of the nitrile to a carboxylic acid or an acetamide (B32628) is a common and crucial derivatization step. The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. pressbooks.pub The reaction of a Grignard reagent with carbon dioxide is another robust method for preparing carboxylic acids, which could be applied to a suitably protected piperidine Grignard reagent. pressbooks.pub

Once the 2-(piperidin-2-yl)acetic acid is obtained, it serves as a key intermediate for the synthesis of a diverse library of substituted acetamides. Standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), 1-Hydroxybenzotriazole (HOBt), or Hexamethylphosphoramide (HATU), are used to facilitate the condensation of the carboxylic acid with a wide range of primary or secondary amines. nih.govacgpubs.org This reaction provides access to a multitude of N-substituted 2-(piperidin-2-yl)acetamide (B2584988) analogues. For example, 2-phenyl-2-(pyridin-2-yl)acetic acid can be activated with EDCI and reacted with ammonium (B1175870) chloride to form the parent acetamide.

Original Group Target Functional Group Reaction/Reagents Intermediate/Product Example Reference(s)
AcetonitrileCarboxylic AcidAcid or Base Hydrolysis (e.g., HCl, NaOH)2-(Piperidin-2-yl)acetic acid pressbooks.pub
AcetonitrileKetoneGrignard Reagent (R-MgBr), then H₃O⁺1-Aryl-2-(piperidin-2-yl)ethan-1-one
Carboxylic AcidEsterAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Methyl 2-(piperidin-2-yl)acetate acs.org
Carboxylic AcidSubstituted AcetamideAmine (R-NH₂), Coupling Agent (e.g., EDC, HATU)N-Aryl-2-(piperidin-2-yl)acetamide nih.govacgpubs.org

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating the this compound Motif

Hybrid molecules are designed by combining two or more distinct pharmacophores into a single molecular entity. This strategy aims to create novel compounds with potentially improved affinity, selectivity, or a dual mode of action. The this compound motif is an attractive component for such hybrids.

One approach involves the synthesis of benzimidazole-pyridine-piperidine hybrids. ingentaconnect.com In these syntheses, a substituted 2-(piperidin-4-yl)-1H-benzo[d]imidazole can be reacted with a 2-chloro-pyridine derivative to link the heterocyclic systems. ingentaconnect.com While this example uses a piperidin-4-yl linkage, similar strategies can be adapted for the 2-substituted isomer.

Another strategy employs multicomponent reactions. For instance, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile can react with aryl aldehydes and Meldrum's acid in the presence of piperidine as a catalyst to form complex benzo mdpi.comcore.ac.ukimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. researchgate.net This highlights how the activated methylene group of an acetonitrile derivative can participate in cascade reactions to build complex heterocyclic systems. acs.org

Hybrid molecules composed of 2,4-diamino-1,3,5-triazines and piperidine have also been synthesized. mdpi.com The synthesis involves the cyclocondensation of biguanides with ethyl cyanoacetate (B8463686) to form a 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile derivative, which can then be further functionalized. mdpi.com Additionally, dual inhibitors targeting enzymes like G9a and HDAC have been developed by linking a piperidine-containing fragment to other pharmacophoric moieties through multi-step synthesis. nih.govoncotarget.com

Hybrid Scaffold Type Key Pharmacophores Synthetic Approach Reference(s)
Benzimidazole-Pyridine-PiperidineBenzimidazole, Pyridine, PiperidineNucleophilic substitution ingentaconnect.com
Quinazoline-PiperidineQuinazoline, PiperidineDisplacement and coupling reactions nih.govoncotarget.com
Triazine-Piperidine1,3,5-Triazine, PiperidineCyclocondensation followed by functionalization mdpi.com
Benzoimidazo-PyridineBenzimidazole, PyridineOne-pot, three-component reaction with a related acetonitrile researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 2 Yl Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(piperidin-2-yl)acetonitrile and its analogues in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the stereochemistry and conformational preferences of the piperidine (B6355638) ring.

The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.inacs.org The orientation of the acetonitrile (B52724) substituent at the C2 position, whether axial or equatorial, significantly influences the chemical shifts and coupling constants of the ring protons. ias.ac.inresearchgate.net For instance, in related piperidine derivatives, an equatorial substituent generally results in the adjacent axial proton appearing at a higher field (lower ppm) in the ¹H NMR spectrum due to anisotropic shielding effects. cdnsciencepub.com The coupling constants (J-values) between vicinal protons are also diagnostic; large diaxial couplings (typically 10-13 Hz) are indicative of a chair conformation and help in assigning the relative stereochemistry. ias.ac.in

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively. sphinxsai.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can further elucidate the spatial proximity of protons, providing definitive evidence for the stereochemical arrangement and the preferred conformation of the molecule in solution. ipb.pt For example, a strong NOE correlation between the proton at C2 and the axial protons at C4 and C6 would confirm an equatorial orientation of the acetonitrile group. The chemical shift of the nitrile carbon itself, typically appearing in the 115–120 ppm region of the ¹³C NMR spectrum, can also be sensitive to the electronic environment and substitution pattern on the piperidine ring. libretexts.org

NMR Data for Piperidine Derivatives
Technique Typical Application and Observations
¹H NMRChemical shifts (δ) of ring protons indicate substituent orientation (equatorial vs. axial). Protons on carbons adjacent to the nitrile group typically absorb in the 2-3 ppm region. libretexts.org
¹³C NMRThe nitrile carbon (C≡N) signal appears around 115–120 ppm. libretexts.org Ring carbon shifts are sensitive to conformation and substitution. acs.org
Coupling Constants (J)Large vicinal diaxial couplings (J ≈ 10–13 Hz) confirm a chair conformation. ias.ac.in
2D NMR (COSY, HSQC)Unambiguous assignment of proton and carbon signals. sphinxsai.com
NOESYDetermines spatial proximity of atoms, confirming stereochemistry and conformation. ipb.pt

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. acs.org

Under electron ionization (EI) or electrospray ionization (ESI), this compound will produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), respectively. nih.govscielo.br The fragmentation of the piperidine ring is a key feature in the mass spectrum. A common fragmentation pathway for piperidine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. acs.orglibretexts.org For this compound, this would involve the loss of the cyanomethyl radical (•CH₂CN) or the cyanomethyl group, leading to characteristic fragment ions.

The fragmentation pathways of piperidine alkaloids often involve the initial loss of substituents from the ring. scielo.brscielo.br Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, can be used to establish detailed fragmentation pathways. nih.govresearchgate.net This information is crucial for the structural confirmation of known derivatives and the identification of new, related compounds in complex mixtures. scielo.br While the molecular ion peak for simple nitriles can sometimes be weak, the characteristic fragmentation patterns of the piperidine ring often provide a clear fingerprint for the molecule. libretexts.org

Mass Spectrometry Data for Piperidine Derivatives
Ionization Technique Primary Ion Observed
Electron Ionization (EI)Molecular Ion (M⁺)
Electrospray Ionization (ESI)Protonated Molecule ([M+H]⁺)
High-Resolution MS (HRMS)Accurate Mass Measurement
Tandem MS (MS/MS)Fragment Ions

X-ray Diffraction Analysis for Solid-State Structural Parameters and Intermolecular Interactions

X-ray diffraction analysis of single crystals provides the most definitive and high-resolution structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and the conformation of the molecule within the crystal lattice. researchgate.netnih.govrsc.org

For piperidine-containing compounds, X-ray crystallography confirms the prevalence of the chair conformation as the most thermodynamically stable arrangement. iucr.orguky.edu The analysis reveals the exact orientation (equatorial or axial) of the substituents on the piperidine ring. nih.gov Furthermore, this method provides invaluable information about the packing of molecules in the crystal and the nature of intermolecular interactions, such as hydrogen bonds. amu.edu.plrsc.org

In the case of this compound, the secondary amine (N-H) of the piperidine ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This can lead to the formation of intermolecular hydrogen bonding networks, which stabilize the crystal structure. The precise geometry of these hydrogen bonds (donor-acceptor distance and angle) can be accurately measured. amu.edu.pl Such data is crucial for understanding the solid-state properties of the material and can inform the design of crystalline forms with desired characteristics.

Crystallographic Data for Piperidine Derivatives
Parameter Information Obtained
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Space GroupSymmetry of the crystal lattice.
Bond Lengths & AnglesPrecise geometry of the molecule.
Torsional AnglesConformation of the piperidine ring and substituent orientation.
Hydrogen BondingIntermolecular interactions stabilizing the crystal structure.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Signatures and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to probe intermolecular interactions like hydrogen bonding. rsc.orgresearchgate.net

The most characteristic vibrational signature for this compound is the stretching of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This band typically appears in a relatively uncongested region of the infrared spectrum, around 2220-2260 cm⁻¹. spectroscopyonline.comnih.gov The exact position and intensity of this peak can be influenced by the electronic environment. Conjugation, for instance, tends to lower the stretching frequency. spectroscopyonline.com

The N-H stretching vibration of the secondary amine in the piperidine ring is also a key feature, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region. sigmaaldrich.com The position and shape of the N-H band are highly sensitive to hydrogen bonding. In the presence of hydrogen bonding, this band will broaden and shift to a lower frequency (red-shift). researchgate.netresearchgate.net

FT-IR and Raman spectroscopy are complementary techniques. mdpi.com While the C≡N stretch is typically strong in the IR spectrum due to the large change in dipole moment during the vibration, it may also be observed in the Raman spectrum. spectroscopyonline.comirdg.org Analysis of the vibrational spectra, often aided by computational calculations, can provide a detailed picture of the molecular structure and the forces that govern its interactions. researchgate.netbohrium.com

Vibrational Spectroscopy Data for this compound
Functional Group Vibrational Mode
Nitrile (C≡N)Stretching
Secondary Amine (N-H)Stretching
C-H (Aliphatic)Stretching
N-H (Amine)Bending

Computational and Theoretical Investigations on 2 Piperidin 2 Yl Acetonitrile

Quantum Chemical Calculations (Density Functional Theory) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. arxiv.org It is widely used to determine optimized geometries, electronic structures, and a variety of chemical properties. ajol.infomdpi.com For 2-(piperidin-2-yl)acetonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate its fundamental characteristics. researchgate.netnih.govresearchgate.net

Analysis of Conformational Isomers and Energy Landscapes

The structural flexibility of this compound arises from the non-planar piperidine (B6355638) ring and the rotatable bond connecting the acetonitrile (B52724) group. The piperidine ring is known to adopt a stable chair conformation to minimize steric and torsional strain. researchgate.net This gives rise to two primary conformational isomers based on the position of the acetonitrile substituent: axial and equatorial.

DFT-based geometry optimization can be used to calculate the total electronic energy of each conformer. The energy difference between the axial and equatorial forms determines their relative populations at thermal equilibrium. For most substituted piperidines, the equatorial conformer is generally more stable due to reduced steric hindrance. The energy landscape can be further explored by mapping the potential energy surface as a function of key dihedral angles, identifying all low-energy minima and the transition states that connect them.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Conformer Substituent Position Relative Energy (kcal/mol) Predicted Stability
1 Equatorial 0.00 Most Stable

| 2 | Axial | 1.5 - 2.5 | Less Stable |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajol.info A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to its lone pair of electrons, making this site a primary center for nucleophilic attack. The LUMO is likely distributed over the cyano group (C≡N), particularly the antibonding π* orbitals, making it susceptible to nucleophilic attack. FMO analysis can thus predict how the molecule will interact with other reagents. researchgate.net

Table 2: Illustrative FMO Data for this compound from a Hypothetical DFT Calculation

Parameter Energy (eV) Description
E_HOMO -6.5 Energy of the highest occupied molecular orbital; indicates electron-donating ability.
E_LUMO 1.2 Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.

| Energy Gap (ΔE) | 7.7 | E_LUMO - E_HOMO; correlates with chemical reactivity and stability. ajol.info |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map displays the electrostatic potential on the molecule's surface, typically represented by a color spectrum. researchgate.net

Red/Yellow Regions: These indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.net For this compound, the most negative region (deepest red) is expected around the nitrogen atom of the nitrile group.

Blue Regions: These indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack. researchgate.net The most positive regions are typically found around hydrogen atoms, especially the one attached to the piperidine nitrogen (N-H), making it a potential hydrogen bond donor. chemrxiv.org

The MEP map provides a clear, qualitative picture of the charge distribution and is a valuable guide for understanding intermolecular interactions. researchgate.netuni-muenchen.de

Reaction Mechanism Investigations and Transition State Analysis for Transformations of this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and, crucially, transition states (TS). nih.gov A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and rate. nih.gov

For transformations involving this compound, such as N-alkylation or reactions at the α-carbon, DFT can be employed to model the entire reaction pathway. For instance, in a nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophile, calculations would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting them.

Confirming the TS by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The calculated activation energy (the energy difference between the TS and the reactants) provides a quantitative measure of the reaction's feasibility. This approach has been successfully used to study the piperidinolysis of various substrates and understand the role of catalysts and intermediates. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations often model molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules in a condensed phase, such as a solvent, over time. mdpi.com

MD simulations can be used to investigate:

Solvent Effects: The explicit inclusion of solvent molecules (e.g., water, ethanol, or acetonitrile) allows for the study of how the solvent influences the conformational preferences of this compound. Hydrogen bonding between the piperidine N-H or the nitrile nitrogen and solvent molecules can stabilize certain conformations. solubilityofthings.comrsc.org

Dynamic Behavior: MD tracks the atomic motions of the molecule over nanoseconds or longer, revealing its flexibility, conformational changes, and the dynamics of its interaction with surrounding molecules.

Ligand-Receptor Interactions: If this compound is being investigated as a potential drug candidate, MD simulations can model its binding to a target protein, providing insights into the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding affinity. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling for this compound

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. chemrxiv.org These models are a form of predictive modeling used widely in medicinal chemistry and material science. qlik.commdpi.com

To develop a QSRR model for a series of derivatives based on the this compound scaffold, the following steps would be taken:

Data Set Generation: Synthesize a library of related compounds with varying substituents and experimentally measure their reactivity (e.g., reaction rate constants) or biological activity. researchgate.net

Descriptor Calculation: For each molecule in the library, calculate a set of molecular descriptors using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges from DFT), steric (e.g., molecular volume), or topological.

Model Building: Use statistical methods or machine learning algorithms (e.g., multiple linear regression, random forest) to build a mathematical equation that links the calculated descriptors to the observed reactivity. chemrxiv.orgscielo.br

Once validated, the QSRR model can be used to predict the reactivity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward compounds with desired properties.

Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Computational and theoretical investigations provide profound insights into the molecular interactions that govern the structure and properties of this compound. Noncovalent Interaction (NCI) analysis, a method based on electron density and its derivatives, is particularly valuable for visualizing and understanding the subtle forces at play, such as hydrogen bonds, van der Waals interactions, and steric repulsion. researchgate.netscispace.comjussieu.fr These interactions are crucial in determining the compound's solid-state packing, conformational preferences, and its potential interactions with biological targets.

Hydrogen Bonding Capabilities

The molecular structure of this compound features key functional groups capable of engaging in hydrogen bonding. The piperidine ring contains a secondary amine (N-H group), which serves as a classic hydrogen bond donor. The acetonitrile moiety possesses a nitrogen atom with a lone pair of electrons, acting as a hydrogen bond acceptor. This dual functionality allows the molecule to form robust intermolecular hydrogen bonding networks.

The potential hydrogen bonds are summarized in the table below.

Donor Group (Molecule 1)Acceptor Atom (Molecule 2)Hydrogen Bond TypeRole in Crystal Packing
Piperidine (N-H)Acetonitrile (N)Intermolecular N-H···NPrimary stabilization motif, likely forming chains or dimers.

This interactive table summarizes the primary hydrogen bonding interactions anticipated for this compound.

Noncovalent Interaction (NCI) Plot Analysis

NCI analysis is a powerful computational tool used to visualize noncovalent interactions in real space. mdpi.com It does so by plotting the reduced density gradient (RDG) versus the electron density. jussieu.fr The resulting 3D isosurfaces are color-coded to distinguish between different types of interactions.

Blue or Green Surfaces: Indicate attractive interactions. Strong, favorable interactions like hydrogen bonds are typically represented by blue, while weaker van der Waals forces appear as broader, greener areas. mdpi.com

Red Surfaces: Indicate repulsive interactions, such as steric clashes within a molecule or between closely packed molecules. mdpi.com

For a dimer of this compound, an NCI plot would be expected to reveal a distinct, disc-shaped blue or green isosurface between the piperidine N-H and the acetonitrile nitrogen, confirming the presence of a hydrogen bond. Larger, paler green surfaces would likely encompass the molecules, representing the weaker but collectively significant van der Waals interactions. Red areas might appear within the piperidine ring, indicating potential steric repulsion, a feature often seen in cyclic systems. mdpi.com

Quantitative Insights from Theoretical Calculations

Further quantitative analysis can be performed using methods like the Quantum Theory of Atoms-in-Molecules (QTAIM). uzh.ch This approach characterizes the properties of bond critical points (BCPs) in the electron density to define the nature and strength of an interaction. For the N-H···N hydrogen bonds in this compound, computational analysis would yield specific parameters. While specific data for this exact molecule is not publicly available, typical values for similar heterocyclic systems can be referenced.

Interaction ParameterTypical Calculated Value RangeSignificance
H···A Distance (Å)1.8 - 2.2Distance between hydrogen and acceptor atom. Shorter distance implies stronger bond.
D-H···A Angle (°)160 - 180Angle of the hydrogen bond. Values closer to 180° indicate strong directionality.
Electron Density at BCP (ρ)0.01 - 0.04 a.u.Indicates the amount of electron density shared; higher values suggest stronger, more covalent-like character.
Laplacian of Electron Density (∇²ρ)PositiveA positive value is characteristic of closed-shell interactions, typical for hydrogen bonds and van der Waals forces. uzh.ch

This interactive table presents typical ranges for parameters obtained from QTAIM analysis of hydrogen bonds in similar nitrogen-containing heterocyclic compounds.

These computational methods collectively provide a detailed picture of the noncovalent forces that dictate the supramolecular chemistry of this compound, highlighting the critical role of the N-H···N hydrogen bonding network in its structural organization.

Applications of 2 Piperidin 2 Yl Acetonitrile in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2-(piperidin-2-yl)acetonitrile makes it a valuable starting material for the enantioselective synthesis of various organic compounds, particularly piperidine-containing alkaloids and their analogues. nih.gov The presence of a stereocenter at the C2 position of the piperidine (B6355638) ring allows for the transfer of chirality to new stereogenic centers created during a synthetic sequence.

One of the key applications in this area is the synthesis of enantiomerically enriched 2-substituted piperidines. For instance, a biomimetic, organocatalytic asymmetric approach has been developed for the synthesis of piperidine-type alkaloids like pelletierine, achieving high enantiomeric excess (up to 97% ee). nih.gov The use of solvents such as benzonitrile (B105546) or acetonitrile (B52724) is crucial in preventing racemization of the product. nih.gov

The versatility of this compound as a chiral building block is further demonstrated in its use for the enantiodivergent synthesis of both (R)- and (S)-2-phenylpiperidine. nih.gov This highlights its utility in accessing either enantiomer of a target molecule from a single chiral precursor. Moreover, it has been employed in the diastereodivergent synthesis of cis- and trans-3-ethyl-2-phenylpiperidine, showcasing its ability to control the formation of multiple stereocenters. nih.gov A concise enantioselective synthesis of the piperidine alkaloid (-)-anabasine has also been reported, starting from chiral lactams derived from reactions involving precursors analogous in reactivity to this compound. nih.gov

The related chiral building block, (S)-2-(piperazin-2-yl)acetonitrile, has been instrumental in the synthesis of complex pharmaceutical agents. For example, it is a key fragment in the synthesis of Adagrasib, where it introduces a critical chiral center. rsc.orgmdpi.com The synthesis of this building block itself often requires chiral resolution or asymmetric synthesis to obtain the desired enantiomer. smolecule.com

The application of chiral building blocks derived from piperidine and similar heterocycles is a cornerstone of modern asymmetric synthesis, enabling the construction of optically pure molecules with significant biological activity.

Role as a Precursor for Diverse Heterocyclic Systems

The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide array of heterocyclic systems. The piperidine ring is a privileged structure in medicinal chemistry, and the acetonitrile moiety provides a reactive handle for various chemical transformations, including cyclization reactions to form fused or spirocyclic systems. core.ac.uk

One common strategy involves the functionalization of the piperidine nitrogen followed by cyclization. For example, N-substituted piperidines can be prepared and subsequently cyclized to generate more complex heterocyclic structures. researchgate.net The synthesis of substituted piperidine-2,4-diones can be achieved through Dieckmann cyclizations of intermediates derived from piperidine precursors. core.ac.uk These diones are valuable intermediates for accessing a variety of alkaloid congeners and other pharmacologically active compounds, such as 4-hydroxypiperidin-2-ones and substituted piperidin-2-ones. core.ac.uk

The nitrile group of this compound can also participate in cyclization reactions. For instance, dehydration of amide derivatives of piperidine-3-carboxylic acid (a related piperidine scaffold) can lead to the formation of nitriles, which can be unstable intermediates that cyclize to form oxathiazol-2-ones. researchgate.net This reactivity highlights the potential for the nitrile group to act as a precursor to other functional groups that can then undergo cyclization.

Furthermore, the piperidine ring itself can be constructed through various cyclization strategies, with this compound being a potential target of such syntheses. Methods like intramolecular aza-Michael reactions of N-tethered alkenes, palladium-catalyzed azide (B81097) reduction cyclization, and nitro-Mannich/reduction cyclization are employed to create the piperidine core with various substitution patterns. mdpi.comnih.gov These methods provide access to a diverse range of piperidine derivatives that can be further elaborated.

The synthesis of novel heterocyclic compounds containing both tetrazole and piperidine nuclei has been reported, where piperidine is introduced by reacting a chloroacetyl-tetrazole intermediate with piperidine in acetonitrile. nih.gov This demonstrates the utility of piperidine derivatives in constructing complex heterocyclic systems with potential biological activity.

Application as a Cyanide Source or Equivalent in Metal-Catalyzed Coupling Reactions

In recent years, 2-(piperidin-1-yl)acetonitrile, a structurally related compound, has emerged as a safer and more convenient alternative to toxic metal cyanides in metal-catalyzed cyanation reactions. organic-chemistry.orgthieme-connect.comresearchgate.net This organic cyano reagent can effectively transfer a cyanide group to various organic substrates under the catalysis of transition metals, most notably palladium.

A significant application is the palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate (B81430) derivatives. organic-chemistry.orgthieme-connect.comresearchgate.net This method allows for the synthesis of a wide range of aryl nitriles in moderate to high yields (59–92%) under mild conditions. thieme-connect.com The reaction is typically carried out using a Pd(OAc)₂ catalyst in the presence of an additive like (Me₃Si)₂ in a solvent such as THF. organic-chemistry.org This methodology has been successfully applied to the synthesis of the anti-HIV drug etravirine (B1671769) and 2-cyanoindole derivatives, which are potential NMDA receptor antagonists. organic-chemistry.orgthieme-connect.com

The proposed mechanism for this transformation involves the in situ generation of cyanide ions from 2-(piperidin-1-yl)acetonitrile, which then participate in the catalytic cycle. organic-chemistry.orgresearchgate.net The cleavage of the C-CN bond in the acetonitrile derivative is facilitated by the palladium catalyst system. researchgate.net This approach avoids the direct handling of highly toxic reagents like KCN or NaCN, making it a more attractive option for synthetic chemists.

The scope of these palladium-catalyzed cyanation reactions is broad, tolerating various functional groups on the aromatic ring of the diazonium salt. researchgate.net This versatility makes 2-(piperidin-1-yl)acetonitrile a valuable tool for the introduction of the nitrile functionality, which is a key building block in many pharmaceuticals and agrochemicals. researchgate.net The resulting aryl nitriles can be further transformed into other valuable functional groups such as carboxylic acids, amides, and amines. researchgate.net

While most studies have focused on the N-substituted 2-(piperidin-1-yl)acetonitrile, the principles of C-CN bond cleavage and cyanide transfer could potentially be extended to the C-substituted isomer, this compound, under appropriate catalytic conditions, although this application is less documented.

Development of Novel Reagents and Catalysts Featuring the this compound Motif

The inherent structural features of this compound and its derivatives make them attractive scaffolds for the design and synthesis of novel reagents and organocatalysts. The piperidine ring can act as a chiral backbone, while the acetonitrile group or a derivative thereof can provide a site for interaction with substrates or co-catalysts.

Organocatalysts derived from chiral diamines, such as those based on a cyclohexane-1,2-diamine backbone, have been synthesized and their catalytic activity investigated. mdpi.compreprints.org These catalysts often incorporate a hydrogen-bond donor moiety and a basic site to activate the reactants. While the enantioselectivity of some of these initial catalysts was modest, they demonstrated the potential of using such scaffolds in organocatalysis. mdpi.com For example, 1,2-benzenediamine-derived organocatalysts based on (1R,2R)-cyclohexane-1,2-diamine have been tested in Michael addition reactions. mdpi.com

The synthesis of these organocatalysts often involves the modification of the piperidine or a similar cyclic amine. For instance, reductive alkylation with formaldehyde (B43269) or reaction with 1,5-dibromopentane (B145557) can be used to introduce substituents on the nitrogen atom of the piperidine ring, leading to the formation of new catalysts. mdpi.comresearchgate.net

The concept of bifunctional organocatalysis, where a single molecule contains both an acidic and a basic site, is a powerful strategy in asymmetric synthesis. scispace.com The piperidine nitrogen in this compound derivatives can serve as the basic site, while the rest of the molecule can be functionalized to include a hydrogen-bond donor like a thiourea (B124793) or squaramide group. mdpi.com

While direct examples of catalysts featuring the this compound motif are not extensively reported, the principles of organocatalyst design suggest its potential as a valuable building block. The combination of its chiral nature and the presence of a modifiable functional group makes it a promising candidate for the development of new and efficient catalysts for a variety of organic transformations.

Contribution to the Synthesis of Complex Molecules with Research Significance

The piperidine scaffold is a ubiquitous feature in a vast number of natural products and pharmaceutically active compounds. core.ac.uk Consequently, building blocks like this compound are instrumental in the synthesis of these complex molecules. Its utility lies in its ability to be incorporated into a larger molecular framework, often providing a key structural element or a handle for further functionalization.

One area where piperidine derivatives are crucial is in the synthesis of alkaloids. The enantioselective synthesis of piperidine alkaloids, such as (-)-anabasine, has been achieved using strategies that rely on chiral piperidine precursors. nih.gov These syntheses often involve the construction of the piperidine ring through cyclization reactions, followed by further modifications to arrive at the final natural product. mdpi.comnih.gov

In the pharmaceutical industry, piperidine-containing compounds are of great interest due to their diverse biological activities. For instance, derivatives of 2-(piperidin-4-yl)acetonitrile (B1311751) have been investigated for their potential as anticancer agents. chemshuttle.com The synthesis of these derivatives often starts from a simple piperidine core which is then elaborated.

The synthesis of complex molecules often involves a "building block" approach, where smaller, pre-functionalized fragments are pieced together. This compound and its analogues serve as such building blocks. For example, the synthesis of novel tetrazole-substituted piperidine derivatives with potential antimicrobial activity involves the reaction of a tetrazole intermediate with piperidine. nih.gov

The development of new synthetic methodologies often showcases their utility through the synthesis of a complex molecule. For example, a palladium-catalyzed cyanation reaction using 2-(piperidin-1-yl)acetonitrile as a cyanide source was applied to the synthesis of the anti-HIV drug etravirine. organic-chemistry.orgthieme-connect.com This not only demonstrates the practicality of the new method but also highlights the importance of the piperidine-acetonitrile motif in accessing medicinally relevant compounds.

The table below summarizes some examples of complex molecules synthesized using piperidine-acetonitrile derivatives or related strategies.

Target Molecule/ClassSynthetic StrategySignificance
(-)-AnabasineEnantioselective synthesis from chiral lactamsPiperidine alkaloid with biological activity
EtravirinePalladium-catalyzed cyanation using 2-(piperidin-1-yl)acetonitrileAnti-HIV drug
2-Cyanoindole derivativesPalladium-catalyzed cyanation using 2-(piperidin-1-yl)acetonitrilePotential NMDA receptor antagonists
Anticancer agentsSynthesis of piperidine-acetonitrile derivativesPotential therapeutic applications
Tetrazole-piperidine hybridsReaction of tetrazole intermediates with piperidineNovel compounds with potential antimicrobial activity

Future Research Directions and Emerging Paradigms for 2 Piperidin 2 Yl Acetonitrile

Integration into Automated Synthesis and High-Throughput Experimentation

The evolution of laboratory automation presents a significant opportunity to accelerate the discovery and optimization of reactions involving 2-(piperidin-2-yl)acetonitrile. High-Throughput Experimentation (HTE) can systematically explore a vast array of reaction parameters, identifying optimal conditions for synthesizing derivatives that would be impractical to find through traditional methods. drugtargetreview.com

Future research will likely focus on integrating the synthesis of this compound derivatives into fully automated design-make-purify-test cycles. drugtargetreview.com These systems use software to design novel molecules, robotic platforms to perform the synthesis and purification, and integrated analytics to test the properties of the resulting compounds. nih.gov This approach drastically reduces the time required for each experimental cycle, enabling the rapid generation of compound libraries for screening in drug discovery and materials science. nih.govnih.gov For instance, automated platforms can miniaturize chemical synthesis, reducing material costs and improving the reliability and reproducibility of experiments. drugtargetreview.com The application of HTE is particularly valuable for optimizing challenging reactions or expanding the scope of substrates that can be used with the this compound core. drugtargetreview.com

Table 8.1: Comparison of Synthesis Approaches

A comparative overview of traditional synthesis versus automated HTE for the development of this compound derivatives.

ParameterTraditional SynthesisAutomated Synthesis & HTE
Experimental ThroughputLow (one reaction at a time)High (parallel synthesis of many compounds). drugtargetreview.com
ScaleMilligram to gram scaleMicroliter to milliliter scale (miniaturized). drugtargetreview.com
Data GenerationManual data logging, often sparseLarge, structured datasets suitable for machine learning. nih.gov
OptimizationSequential, slow, and labor-intensiveParallel exploration of diverse parameters (catalysts, solvents, temperature). drugtargetreview.com
Discovery Cycle TimeWeeks to monthsDays to weeks. drugtargetreview.com

Exploration of Novel Catalytic Transformations and Reaction Conditions

Modern synthetic chemistry is heavily reliant on catalysis to achieve efficient and selective transformations. Future research on this compound will undoubtedly explore novel catalytic systems to functionalize both the piperidine (B6355638) ring and the acetonitrile (B52724) moiety. While the hydrogenation of pyridines is a common method for creating the piperidine core, it often requires harsh conditions. nih.gov There is a significant opportunity to develop new catalysts, such as heterogeneous cobalt catalysts on titanium nanoparticles, that allow for hydrogenation in greener solvents like water. nih.gov

A particularly promising area is the use of the nitrile group in transition metal-catalyzed reactions. For example, the related compound 2-(piperidin-1-yl)acetonitrile has been successfully employed as an organic cyanide source in palladium-catalyzed cyanation reactions of aryldiazonium tetrafluoroborate (B81430) derivatives. thieme-connect.comresearchgate.netresearchgate.net This methodology operates under mild conditions and demonstrates a broad substrate scope, yielding products in moderate to high yields (59-92%). thieme-connect.comresearchgate.net Future work could adapt this transformation for this compound, using its nitrile group as a transferable synthon to construct more complex molecules. Other emerging catalytic methods applicable to the piperidine scaffold include intramolecular cyclization/reduction cascades and iron-catalyzed reductive aminations. mdpi.com

Table 8.2: Emerging Catalytic Strategies

Potential novel catalytic transformations for the synthesis and functionalization of this compound.

Catalytic StrategyCatalyst/SystemDescriptionPotential Advantage
Heterogeneous HydrogenationCobalt-based nanoparticlesReduction of a corresponding pyridine (B92270) precursor to form the piperidine ring. nih.govAcid-free conditions, potential for use in green solvents like water. nih.gov
Nitrile Group TransferPalladium / (Me₃Si)₂Use of the acetonitrile moiety as a CN source in cross-coupling reactions. thieme-connect.comresearchgate.netMild reaction conditions, broad substrate applicability. researchgate.netresearchgate.net
Intramolecular CyclizationTrifluoromethanesulfonic anhydride (B1165640) / NaBH₄One-pot cyclization/reduction of halogenated amide precursors to form the piperidine ring. mdpi.comHigh efficiency and step economy. mdpi.com
Reductive AminationIron catalystCyclization of ϖ-amino fatty acid precursors. mdpi.comUse of an earth-abundant and inexpensive metal catalyst. mdpi.com

Green Chemistry Innovations in the Synthesis and Application of this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in both academic and industrial research. nih.gov Future efforts will seek to develop more sustainable synthetic routes to this compound and its derivatives. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst systems that can be recovered and reused. mdpi.com

For instance, the synthesis of related N-substituted piperidones has been achieved through an efficient green chemistry approach that avoids the classical Dieckman condensation. nih.gov Similarly, multicomponent reactions, which combine several starting materials in a single step to form a complex product, represent a highly efficient and atom-economical strategy. tandfonline.com The Gewald reaction, used to synthesize 2-aminothiophenes, has been successfully performed in water or catalyzed by basic ionic liquids, demonstrating the potential for greener synthesis of heterocyclic compounds. mdpi.com Applying these principles—such as using water as a solvent, employing reusable catalysts, and designing one-pot tandem reactions—to the synthesis of this compound could significantly reduce waste and energy consumption. mdpi.com

Table 8.3: Green Chemistry Principles and Applications

Application of green chemistry principles to the lifecycle of this compound.

Green Chemistry PrincipleApplication to this compound Synthesis/UseExample/Rationale
Use of Safer SolventsReplacing traditional organic solvents (e.g., DCM, DMF) with water or ionic liquids.Water has been used as a solvent for synthesizing piperidine derivatives and other heterocycles. nih.govmdpi.com
CatalysisEmploying reusable heterogeneous catalysts or earth-abundant metal catalysts.Iron-catalyzed reactions or recoverable palladium catalysts reduce waste and reliance on precious metals. mdpi.commdpi.com
Atom EconomyDesigning syntheses via multicomponent or tandem reactions.One-pot reactions maximize the incorporation of starting materials into the final product, reducing byproducts. tandfonline.com
Energy EfficiencyConducting reactions at ambient temperature and pressure.Ultrasound or microwave-assisted synthesis can often reduce reaction times and energy input compared to conventional heating. researchgate.net

Computational-Guided Discovery of New Reactivity and Applications

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. researchgate.net For this compound, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can provide deep insights into its structure, reactivity, and potential interactions with biological targets or material interfaces.

DFT calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and explain regioselectivity in derivative synthesis. acs.org For example, by calculating activation energies, researchers can predict which reaction pathways are most likely to occur under specific conditions, saving significant experimental effort. researchgate.net Molecular dynamics simulations can elucidate the role of solvents in a reaction or model the binding of a this compound derivative to a protein active site. acs.org These computational studies can guide the rational design of new catalysts, predict the electronic and optical properties of novel materials, and accelerate the discovery of new applications by screening virtual libraries of derivatives against biological or material targets. researchgate.netacs.org

Table 8.4: Computational Methods in this compound Research

An overview of computational techniques and their potential application to guide the discovery of new reactivity and applications.

Computational MethodSpecific ApplicationInformation Gained
Density Functional Theory (DFT)Modeling transition states of potential reactions.Predicting reaction barriers, kinetic feasibility, and regioselectivity. acs.org
Molecular Dynamics (MD)Simulating the compound in different solvent environments (e.g., water, acetonitrile).Understanding solvation effects and conformational preferences. acs.org
Quantum Theory of Atoms in Molecules (QTAIM)Analyzing electron density to characterize chemical bonds.Insight into non-covalent interactions and bond strengths.
Virtual Screening/DockingModeling the interaction of derivatives with protein targets.Predicting binding affinity and guiding the design of new bioactive compounds. researchgate.net

Development of Novel Functional Materials Incorporating the this compound Scaffold

While the piperidine ring is most famous for its role in pharmaceuticals, heterocyclic compounds are also crucial components in advanced functional materials. researchgate.net The unique structural and electronic properties of the this compound scaffold make it an intriguing candidate for incorporation into polymers, organic electronics, and other functional materials. The piperidine moiety can enhance solubility and stability, while the nitrile group offers polarity and a site for further chemical modification. solubilityofthings.com

Future research could explore the polymerization of this compound derivatives to create novel polymers with specific thermal or optical properties. These materials could find use as modifiers or stabilizers in plastics. researchgate.net Furthermore, the incorporation of this scaffold into organic semiconductors or dye-sensitized solar cells could be investigated, as related heterocyclic compounds like thiophenes are known to have applications in these areas. acs.org The ability to functionalize the piperidine ring and the nitrile group allows for fine-tuning of the electronic properties, opening avenues for creating bespoke materials for applications in information storage, optics, and electronics. researchgate.netvulcanchem.com

Table 8.5: Potential Applications in Functional Materials

Emerging areas where the this compound scaffold could be incorporated to develop novel functional materials.

Material ClassPotential Role of the ScaffoldEmerging Application
Specialty PolymersAs a monomer or additive to control properties like solubility and thermal stability.Development of advanced plastics or polymer-based drug delivery systems.
Organic ElectronicsAs a building block for organic semiconductors or charge-transport layers.Components for flexible displays, sensors, or organic light-emitting diodes (OLEDs). researchgate.net
Molecular ProbesFunctionalized with fluorophores to create sensors for ions or biomolecules.Tools for chemical biology studies and medical diagnostics. vulcanchem.com
Metal-Organic Frameworks (MOFs)As an organic linker to construct porous materials.Gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-(piperidin-2-yl)acetonitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. Store containers tightly closed in well-ventilated areas .
  • Emergency Measures : For eye exposure, rinse with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory irritation .
  • Waste Disposal : Follow institutional guidelines for nitrile-containing waste.

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React piperidine derivatives (e.g., 2-chloropiperidine) with acetonitrile precursors under basic conditions (e.g., KOH/ethanol) .
  • Catalytic Coupling : Utilize palladium-catalyzed cross-coupling reactions to attach the piperidine moiety to the acetonitrile backbone, similar to methods for benzothiazole derivatives .
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity (>97%) using HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify structural integrity, focusing on signals for the piperidine ring (δ 1.4–2.8 ppm) and nitrile group (δ 120 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+^+ = 125.1) via ESI-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological applications?

  • Methodological Answer :

  • Core Modifications : Introduce substituents (e.g., halogens, aromatic groups) on the piperidine ring to enhance binding affinity, as seen in JNK inhibitor optimization .
  • Functional Group Addition : Attach hydrogen-bond acceptors (e.g., pyrimidine) to the acetonitrile group to improve target engagement .
  • In Silico Modeling : Use molecular docking (AutoDock, Schrödinger) to predict interactions with enzymes like kinases or GPCRs .

Q. How should researchers address contradictory data in the biological activity of this compound analogs?

  • Methodological Answer :

  • Assay Standardization : Control variables such as cell line selection, incubation time, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Replicate Analysis : Perform triplicate biological and technical replicates to quantify variability. Use statistical tools (e.g., ANOVA, RSD) to assess significance .
  • Purity Verification : Re-test compounds with conflicting results using HPLC and LC-MS to rule out degradation or impurities .

Q. What strategies improve the pharmacokinetic profile of this compound-based inhibitors?

  • Methodological Answer :

  • LogD Optimization : Modify substituents to achieve logD values between 1–3 (measured via shake-flask method) for balanced solubility and membrane permeability .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolically labile sites. Introduce blocking groups (e.g., methyl) to reduce CYP450-mediated degradation .
  • In Vivo Testing : Evaluate oral bioavailability in rodent models by formulating compounds in PEG 400/saline (80:20) and monitoring plasma concentrations via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.